N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, also known as M100907, is a selective antagonist of the serotonin receptor subtype 5-HT2A. It has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia, depression, and anxiety.
Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine derivatives are significant in the rational design of drugs due to their presence in a wide range of medications with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. Modifications to the piperazine nucleus can lead to notable differences in the medicinal potential of the resultant molecules. The exploration of piperazine-based molecules has shown a successful emergence of this pharmacophore in drug discovery, with a significant increase in research covering different activities of the piperazine ring suggesting its flexible utility in designing drug-like elements for various diseases (Rathi et al., 2016).
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-23-10-7-22(8-11-23)28-16-14-27(15-17-28)13-12-26-25(29)19-31-24-9-6-20-4-2-3-5-21(20)18-24/h2-11,18H,12-17,19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZPJADXYKLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide |
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